molecular formula C17H15NO4S B13756480 4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid

4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid

Cat. No.: B13756480
M. Wt: 329.4 g/mol
InChI Key: ZGYORVJCTDDDCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct substitution patterns . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

Chemical Reactions Analysis

4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and toluidino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid exerts its effects is primarily through its interaction with proteins and other biomolecules. The compound’s fluorescent properties allow it to bind to specific molecular targets, enabling the study of molecular dynamics and interactions. The pathways involved often include binding to hydrophobic regions of proteins, leading to changes in fluorescence that can be measured and analyzed .

Comparison with Similar Compounds

4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups that provide distinct fluorescent properties and binding capabilities .

Properties

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

4-hydroxy-7-(4-methylanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H15NO4S/c1-11-2-4-13(5-3-11)18-14-6-7-16-12(8-14)9-15(10-17(16)19)23(20,21)22/h2-10,18-19H,1H3,(H,20,21,22)

InChI Key

ZGYORVJCTDDDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O

Origin of Product

United States

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